1,2-DICHLOROPROPENE

Environmental Fate Soil Persistence Half-Life

1,2-Dichloropropene (CAS 563-54-2) is a chlorinated unsaturated hydrocarbon belonging to the dichloropropene isomer family. It exists as a mixture of cis and trans stereoisomers, appearing as an amber liquid with a chloroform-like odor.

Molecular Formula C3H4Cl2
Molecular Weight 110.97 g/mol
CAS No. 563-54-2
Cat. No. B1580525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-DICHLOROPROPENE
CAS563-54-2
Molecular FormulaC3H4Cl2
Molecular Weight110.97 g/mol
Structural Identifiers
SMILESCC(=CCl)Cl
InChIInChI=1S/C3H4Cl2/c1-3(5)2-4/h2H,1H3
InChIKeyPPKPKFIWDXDAGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.02 M
In water, 2,700 mg/l @ 25 °C.

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Dichloropropene (CAS 563-54-2): An Overview of Physical Properties and Isomeric Composition


1,2-Dichloropropene (CAS 563-54-2) is a chlorinated unsaturated hydrocarbon belonging to the dichloropropene isomer family. It exists as a mixture of cis and trans stereoisomers, appearing as an amber liquid with a chloroform-like odor [1]. Key physicochemical parameters include a boiling point range of 75 °C (cis) to 85 °C (trans), density of 1.177–1.18 g/cm³, and a log Kow of approximately 2.53 [2]. While its dominant structural isomer, 1,3-dichloropropene, is produced at high volume as a pre-plant soil fumigant, 1,2-dichloropropene is primarily utilized as a niche chemical intermediate and low-volume research standard [3].

Why 1,2-Dichloropropene (CAS 563-54-2) Cannot Be Interchanged with Bulk Isomers


Despite sharing the molecular formula C₃H₄Cl₂, dichloropropene isomers exhibit fundamentally different reactivity, industrial applicability, and environmental release profiles. 1,3-Dichloropropene is manufactured at significant volume (>10 million lbs/year in the US) as a direct-application soil fumigant, whereas 1,2-dichloropropene is produced in orders of magnitude lower quantities and is not registered for direct pesticidal use [1]. Consequently, procurement for synthetic applications (e.g., dehydrochlorination feedstocks) or analytical research cannot rely on substituting the cheaper, bulk 1,3-isomer due to distinct regiochemical behavior and the absence of necessary structural moieties [2]. Furthermore, regulatory and toxicological profiles are isomer-specific; 1,2-dichloropropene's lower environmental release volume and distinct persistence profile create unique procurement and handling considerations [3].

Quantitative Differentiation Guide: 1,2-Dichloropropene vs. Analog Performance Data


Soil Persistence Comparison: 1,2-Dichloropropane/Dichloropropene Half-Life Relative to 1,3-DCP

While specific 1,2-dichloropropene half-life data are scarce, the structurally related 1,2-dichloropropane (the saturated analog often co-occurring with 1,2-dichloropropene) exhibits approximately four times longer persistence in soil compared to the bulk agricultural isomer 1,3-dichloropropene [1]. This indicates a class-level trend of higher environmental persistence for the 1,2-chlorinated propenes/propanes relative to the volatile 1,3-isomer.

Environmental Fate Soil Persistence Half-Life

Isomeric Boiling Point and Vapor Pressure Differentiation for Distillation

1,2-Dichloropropene exhibits a significant boiling point differential between its cis (75 °C) and trans (85 °C) isomers, a feature not applicable to the 1,1- or 3,3-isomers . Additionally, the vapor pressure of 1,2-dichloropropene (74.6 mmHg at 25 °C) is distinct from that of the 1,3-isomer, enabling physical separation during synthesis .

Process Engineering Isomer Separation Distillation

Synthetic Utility as a Molten Salt Dehydrochlorination Precursor

Patented processes explicitly target 1,2-dichloropropene as a specific intermediate, not 1,3-dichloropropene. The thermal decomposition of 1,2,3-trichloropropane in molten salt (400–800 °C) selectively yields 1,2-dichloropropene as the primary product, described as 'useful as an agricultural chemical and raw material' . This contrasts with processes that yield 1,3-dichloropropene via chlorination of propene.

Organic Synthesis Halogenated Intermediates Process Chemistry

Low-Volume Production and Exposure Differential vs. 1,3-Dichloropropene

The production and environmental release of 1,2-dichloropropene is orders of magnitude lower than that of 1,3-dichloropropene. ATSDR data shows 1,2-dichloropropene was identified at only 9 NPL hazardous waste sites, compared to 107 sites for 1,3-dichloropropene [1]. This reflects the fact that 1,2-dichloropropene is not produced or used in high amounts, contrasting sharply with the >10 million lbs/year volume of 1,3-dichloropropene used as a direct soil fumigant.

Procurement Environmental Release NPL Site Frequency

Defined Application Scenarios for 1,2-Dichloropropene (CAS 563-54-2) Based on Quantitative Evidence


Environmental Fate Laboratory Studies and Reference Standards

Given its significantly lower environmental release frequency (9 NPL sites vs. 107 for 1,3-DCP) and class-level persistence inference (4x longer half-life for related 1,2-species), 1,2-dichloropropene serves as a critical analytical reference standard for environmental monitoring labs. Researchers investigating chlorinated hydrocarbon fate in groundwater require this specific isomer to validate GC-MS methods, as its distinct retention time and persistence profile prevent cross-contamination with the ubiquitous 1,3-isomer [1].

Synthesis of Chlorinated Propene Derivatives via Patented Molten Salt Routes

Chemical manufacturers engaged in the production of high-value chlorinated propenes (e.g., tetrachloropropenes used in agrochemical and refrigerant synthesis) utilize 1,2-dichloropropene as a specific intermediate. As detailed in the Osaka Soda patent, the dehydrochlorination of 1,2,3-trichloropropane in molten salt specifically yields 1,2-dichloropropene, which can be further chlorinated [1]. Substituting the 1,3-isomer in this process would result in off-specification byproducts and lower yield of the target downstream molecule.

Chemical Process Design and Distillation Efficiency Optimization

Process engineers optimizing chlorocarbon production facilities utilize 1,2-dichloropropene for its favorable boiling point differential (~75–85 °C) compared to 1,3-dichloropropene (104 °C). The lower boiling point of the cis-1,2-isomer allows for reduced energy consumption in fractional distillation columns [1]. Procurement of this specific isomer is necessary for pilot plant studies aimed at reducing the energy intensity of halogenated waste stream purification.

Technical Documentation Hub

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